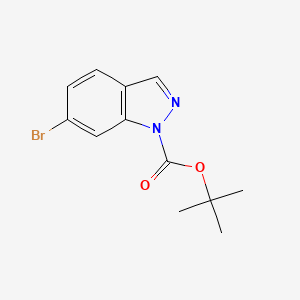

tert-Butyl 6-Bromo-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-bromoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKCDPNWVLWUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653354 | |

| Record name | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877264-77-2 | |

| Record name | tert-Butyl 6-bromo-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-indazole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-bromo-1H-indazole-1-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 6-bromo-1H-indazole-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and application of this versatile compound, grounded in established scientific principles and practical laboratory experience.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for diverse substitution patterns, enabling fine-tuning of pharmacological properties. The introduction of a bromine atom at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen transforms the parent molecule into a highly versatile intermediate. The bromine atom serves as a reactive handle for cross-coupling reactions, while the Boc group modulates the reactivity of the indazole core and can be readily removed under acidic conditions. This strategic functionalization makes this compound a cornerstone for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |

| Molecular Weight | 297.15 g/mol | [1] |

| CAS Number | 877264-77-2 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 182 °C | [1] |

| Boiling Point | 377 °C | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |

Spectroscopic Data (¹H and ¹³C NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (s, 1H): Proton on the pyrazole ring (C3-H).

-

δ 7.80 (d, J = 8.8 Hz, 1H): Aromatic proton ortho to the bromine (C7-H).

-

δ 7.65 (d, J = 1.6 Hz, 1H): Aromatic proton meta to the bromine (C5-H).

-

δ 7.40 (dd, J = 8.8, 1.6 Hz, 1H): Aromatic proton para to the bromine (C4-H).

-

δ 1.70 (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 149.5: Carbonyl carbon of the Boc group.

-

δ 142.0: Quaternary carbon of the indazole ring (C7a).

-

δ 135.0: Carbon of the pyrazole ring (C3).

-

δ 128.0: Aromatic carbon (C5).

-

δ 125.0: Aromatic carbon (C4).

-

δ 122.0: Brominated aromatic carbon (C6).

-

δ 115.0: Aromatic carbon (C7).

-

δ 84.0: Quaternary carbon of the tert-butyl group.

-

δ 28.2: Methyl carbons of the tert-butyl group.

Synthesis and Purification

The synthesis of this compound is a well-established, two-step process commencing from commercially available 6-bromo-1H-indazole. The causality behind this experimental choice lies in the need to protect the acidic N-H proton of the indazole ring to prevent side reactions in subsequent cross-coupling steps. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal.

Synthetic Workflow

Caption: Synthetic workflow for the Boc protection of 6-bromo-1H-indazole.

Detailed Experimental Protocol

Materials:

-

6-Bromo-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (0.1 eq).

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and by-products. The melting point should also be consistent with the reported value.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 6-position of the indazole core, a key strategy in the synthesis of kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of drug discovery, it is frequently used to couple aryl or heteroaryl boronic acids to the indazole scaffold.[3][4] This reaction is instrumental in building the complex molecular architectures required for potent and selective kinase inhibition.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[5][6][7][8] This reaction is particularly valuable for installing amine functionalities onto the indazole ring, which can serve as crucial hydrogen bond donors or acceptors for interaction with the target protein.

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Application in Drug Development: A Case Study in Kinase Inhibitors

The 6-substituted indazole motif is a common feature in a multitude of potent and selective kinase inhibitors. The ability to readily diversify the 6-position using this compound as a starting material is a key enabler in the structure-activity relationship (SAR) studies that are central to drug optimization. For instance, the synthesis of analogs of the multi-kinase inhibitor, Axitinib, often involves the coupling of a heterocyclic amine to the 6-position of an indazole core.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a high-value, versatile intermediate that has firmly established its place in the medicinal chemist's toolbox. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex, biologically active molecules. This guide has provided a detailed technical overview, from its fundamental properties to its strategic application in drug discovery, to empower researchers to leverage this important building block in their pursuit of novel therapeutics.

References

- Wiley-VCH. (2007). Supporting Information.

- Alfa Chemistry. This compound.

- Wikipedia. Buchwald–Hartwig amination.

- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.

- The Royal Society of Chemistry. Syntheses and NMR spectra.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Supporting Information. 2.

- ResearchGate. Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction.

- PubChem. tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.

- ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number.

- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Wordpress.

- PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.

- RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.

- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.

- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Technical Guide to the Structural Elucidation of tert-Butyl 6-bromo-1H-indazole-1-carboxylate

Abstract

This technical guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of tert-butyl 6-bromo-1H-indazole-1-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, making the precise determination of its substitution patterns a critical step in drug discovery and development. The synthetic process of N-alkylation or N-acylation on the indazole ring often yields a mixture of N1 and N2 regioisomers, necessitating robust analytical methodologies for differentiation. This document outlines a synergistic workflow employing Mass Spectrometry (MS), 1D Nuclear Magnetic Resonance (¹H and ¹³C NMR), and advanced 2D NMR techniques (HSQC and HMBC) to definitively confirm the title compound's N1-acylation pattern. We detail not only the experimental protocols but also the causal reasoning behind data interpretation, providing a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Indazole Isomer Challenge

Indazoles are bicyclic heterocyclic compounds that serve as the core scaffold for numerous therapeutic agents, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties. The value of these derivatives in drug design is immense. The indazole nucleus possesses two nitrogen atoms within its pyrazole ring, creating two possible tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.

When synthesizing derivatives, such as through the introduction of a tert-butoxycarbonyl (Boc) protecting group, the reaction can proceed at either the N1 or N2 position. This lack of complete regioselectivity often results in isomeric mixtures. Since the biological activity of N1 and N2 substituted indazoles can differ significantly, their unambiguous structural assignment is paramount. While various methods exist, including UV derivative spectrophotometry and X-ray crystallography, NMR spectroscopy remains the most powerful and accessible tool for definitive structural assignment in solution. This guide focuses on a comprehensive NMR and MS strategy to unequivocally identify this compound.

The Analytical Workflow: A Synergistic Approach

Caption: Workflow for the elucidation of this compound.

Mass Spectrometry: Confirming Composition

The first step in the analysis is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass, while the isotopic pattern reveals the presence of key elements like bromine.

Expected Observations:

-

Molecular Formula: C₁₂H₁₃BrN₂O₂

-

Molecular Weight: 297.15 g/mol

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic M and M+2 molecular ion peak pattern ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This is a definitive signature for a molecule containing a single bromine atom.

| Ion | Calculated m/z (C₁₂H₁₃⁷⁹BrN₂O₂) | Calculated m/z (C₁₂H₁₃⁸¹BrN₂O₂) | Expected Intensity Ratio |

| [M]⁺ | 296.0160 | 298.0140 | ~1:1 |

| [M-C₄H₈+H]⁺ | 240.9786 | 242.9765 | ~1:1 |

| [M-Boc+H]⁺ | 196.9718 | 198.9697 | ~1:1 |

Rationale: The primary utility of MS in this context is to confirm that the isolated compound has the correct molecular formula. The observation of the 1:1 isotopic doublet for all bromine-containing fragments provides high confidence in the elemental composition before proceeding to the more complex NMR analysis.

1D NMR Spectroscopy: The Initial Structural Map

¹H and ¹³C NMR spectra provide the foundational map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc (C(CH₃)₃) | ~1.7 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group, shielded environment. |

| H-7 | ~8.2 - 8.4 | Doublet (d) | 1H | Deshielded by the adjacent N1-Boc group and the fused ring system. |

| H-3 | ~8.1 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring. |

| H-5 | ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to the bromine atom. |

| H-4 | ~7.4 | Doublet (dd) | 1H | Aromatic proton coupled to both H-5 and H-7. |

Expert Insight: The chemical shift of the H-7 proton is particularly diagnostic. In N1-substituted indazoles, the H-7 proton is significantly deshielded due to the anisotropic effect of the carbonyl in the N1-substituent. Conversely, in N2-isomers, the H-7 proton is typically observed at a higher frequency (more deshielded) than in the corresponding N1-isomer due to the effect of the N1 lone pair.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Boc) | ~149 | Carbonyl carbon of the carbamate group. |

| C-7a | ~141 | Quaternary carbon at the ring junction, deshielded by attachment to N1. |

| C-3 | ~135 | CH carbon of the pyrazole ring. |

| C-3a | ~125 | Quaternary carbon at the ring junction. |

| C-5 | ~129 | Aromatic CH carbon. |

| C-4 | ~124 | Aromatic CH carbon. |

| C-6 | ~117 | Carbon bearing the bromine atom (C-Br). |

| C-7 | ~114 | Aromatic CH carbon. |

| C(CH₃)₃ (Boc) | ~85 | Quaternary carbon of the tert-butyl group. |

| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group. |

2D NMR Spectroscopy: Unambiguous Assignment

While 1D NMR provides strong evidence, 2D NMR experiments are required to unequivocally prove the N1 substitution pattern by establishing through-bond correlations over two or three bonds.

HSQC: Connecting Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (¹J-coupling). This allows for the definitive assignment of protonated carbons in the ¹³C spectrum. An HSQC spectrum will show correlations for H-3/C-3, H-4/C-4, H-5/C-5, H-7/C-7, and the Boc methyl protons to the Boc methyl carbons. Quaternary carbons will be absent.

HMBC: The Key to Regiochemistry

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this elucidation. It reveals correlations between protons and carbons over two to three bonds (²J and ³J-coupling), allowing for the connection of molecular fragments. The key correlation that distinguishes the N1 from the N2 isomer is the long-range coupling between the protons of the N-substituent and the carbons of the indazole ring.

The Definitive Correlation: For the N1-isomer, a strong correlation is expected between the Boc protons (~1.7 ppm) and the C-7a ring junction carbon (~141 ppm) . This ³J-correlation is only possible if the Boc group is attached to N1. If the Boc group were attached to N2, no such correlation would be observed. Instead, a correlation to C-3 would be expected.

Caption: Key HMBC correlation confirming N1 substitution.

| Key HMBC Correlations for N1-Isomer |

| Boc Protons (~1.7 ppm) → C-7a (~141 ppm) |

| Boc Protons (~1.7 ppm) → Boc Quaternary C (~85 ppm) |

| Boc Protons (~1.7 ppm) → Boc Carbonyl C (~149 ppm) |

| H-7 (~8.3 ppm) → C-5 (~129 ppm) & C-3a (~125 ppm) |

| H-3 (~8.1 ppm) → C-3a (~125 ppm) & C-7a (~141 ppm) |

Experimental Protocols

6.1 Sample Preparation

-

Weigh approximately 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

6.2 NMR Data Acquisition

-

Instrument: 500 MHz (or higher) NMR Spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time: ~3.0 s

-

-

¹³C{¹H} NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

-

HSQC:

-

Pulse Program: hsqcedetgpsisp2.3

-

¹J(CH) optimized for ~145 Hz.

-

-

HMBC:

-

Pulse Program: hmbcgpndqf

-

Long-range coupling delay (d6) optimized for 8 Hz to observe ²J(CH) and ³J(CH).

-

6.3 Mass Spectrometry Acquisition

-

Instrument: ESI-TOF or Orbitrap Mass Spectrometer.

-

Mode: Positive Ion Mode.

-

Method: Infuse the sample solution (e.g., in acetonitrile/water with 0.1% formic acid) directly or via LC inlet.

-

Analysis: Acquire data over a mass range of m/z 100-500. Check for the characteristic 1:1 isotopic pattern at the calculated molecular weight.

Conclusion

The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. Mass spectrometry confirms the elemental composition via exact mass and the characteristic bromine isotopic pattern. 1D NMR provides an initial structural map, with the chemical shift of H-7 offering a strong indication of N1 substitution. The final, unambiguous proof is delivered by 2D HMBC NMR, where the critical correlation between the Boc-group protons and the C-7a carbon definitively establishes the N1-regiochemistry. This multi-technique, self-validating workflow ensures the highest degree of confidence in the structural assignment, a critical requirement for advancing drug development programs based on the indazole scaffold.

References

- Alesi, S., et al. (2021). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 26(11), 3369.

- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous

The Strategic Utility of tert-Butyl 6-bromo-1H-indazole-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS Number: 877264-77-2), a pivotal building block in contemporary medicinal chemistry. The strategic placement of a bromine atom at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen renders this molecule a versatile scaffold for the synthesis of a diverse array of biologically active compounds, most notably kinase inhibitors. This guide will delve into the synthesis of this key intermediate, its critical role in advanced synthetic transformations such as palladium-catalyzed cross-coupling reactions, and the strategic considerations for its use in drug discovery programs. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to empower researchers in leveraging this compound for the development of novel therapeutics.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[1] This has led to the development of numerous clinically approved drugs containing the indazole core, including the potent kinase inhibitors Axitinib and Pazopanib.[2] The diverse pharmacological activities of indazole derivatives, ranging from anticancer and anti-inflammatory to antimicrobial properties, underscore the significance of this heterocyclic system in medicinal chemistry.[1]

This compound has emerged as a particularly valuable intermediate due to its trifecta of functionalities: the reactive bromine atom, the protective Boc group, and the inherent biological relevance of the indazole core. This guide will elucidate the strategic advantages of this molecule and provide practical insights into its application.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 877264-77-2 | [3][4] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3][4] |

| Molecular Weight | 297.15 g/mol | [3][4] |

| Appearance | Solid | [5] |

| InChI Key | XAKCDPNWVLWUEP-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1 | [3] |

Synthesis and Manufacturing

The synthesis of this compound is a two-step process commencing from commercially available starting materials. The first step involves the synthesis of the precursor, 6-bromo-1H-indazole, followed by the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Part 1: Synthesis of 6-bromo-1H-indazole

A robust and scalable method for the synthesis of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.

Caption: Synthetic workflow for 6-bromo-1H-indazole.

Experimental Protocol: Large-Scale Synthesis of 6-bromo-1H-indazole [6]

-

Step 1: Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Step 2: Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

-

Step 3: Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

-

Step 4: Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.

Part 2: N-Boc Protection of 6-bromo-1H-indazole

The protection of the indazole nitrogen is crucial for controlling the regioselectivity of subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic or specific basic conditions.

Caption: N-Boc protection of 6-bromo-1H-indazole.

Experimental Protocol: Synthesis of this compound

-

Materials: 6-bromo-1H-indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP), and a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Procedure: Dissolve 6-bromo-1H-indazole in the chosen solvent. Add triethylamine (typically 1.1-1.5 equivalents) and a catalytic amount of DMAP. To this solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the same solvent. Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Synthetic Applications in Drug Discovery

The bromine atom at the 6-position of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our target molecule, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the indazole core. These modifications are instrumental in modulating the pharmacological properties of the resulting compounds, particularly in the development of kinase inhibitors where these substituents can interact with specific pockets in the enzyme's active site.

Caption: Suzuki-Miyaura coupling of the title compound.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound, an appropriate arylboronic acid or its pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Procedure: To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent system is added, and the reaction mixture is heated to a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired 6-aryl-indazole derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical agents. By reacting this compound with a variety of primary or secondary amines, researchers can introduce diverse amino substituents at the 6-position of the indazole core. This is a key strategy in the development of kinase inhibitors, where the introduced amino group can form crucial hydrogen bonds with the target protein.

Caption: Buchwald-Hartwig amination of the title compound.

General Experimental Protocol: Buchwald-Hartwig Amination [8]

-

Materials: this compound, the desired primary or secondary amine, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), a base (e.g., NaOt-Bu, K₃PO₄), and an anhydrous solvent (e.g., toluene, dioxane).

-

Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base. The solvent is then added, followed by this compound and the amine. The vessel is sealed and the reaction mixture is heated to a temperature typically between 80 and 110°C for a period of 4 to 24 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford the 6-aminoindazole derivative.

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group plays a multifaceted role in the synthetic utility of this compound.

-

Regioselectivity: The Boc group directs reactions to other positions on the indazole ring by protecting the N1 nitrogen.

-

Solubility: The lipophilic nature of the Boc group often enhances the solubility of the indazole intermediate in organic solvents, facilitating reaction work-up and purification.

-

Stability and Deprotection: The Boc group is stable to a wide range of reaction conditions, including those employed in many cross-coupling reactions. However, it can be readily removed under acidic conditions, providing a straightforward route to the free NH-indazole.

Deprotection of the Boc Group

The removal of the Boc group is a critical step in many synthetic sequences to unveil the N-H functionality of the indazole, which can be important for biological activity or for further synthetic transformations.

Acidic Deprotection (TFA or HCl)

-

Mechanism: The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the loss of the stable tert-butyl cation, which is then quenched or deprotonated to form isobutylene gas, and subsequent decarboxylation to yield the free amine (in this case, the indazole NH).[9]

-

Typical Protocol (TFA): Dissolve the Boc-protected indazole in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir the reaction at room temperature for 1-3 hours. The solvent and excess TFA are then removed under reduced pressure to yield the deprotected indazole, often as a TFA salt.

-

Typical Protocol (HCl): A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is added to a solution of the Boc-protected indazole. The reaction is stirred at room temperature until completion. The product is often isolated as the hydrochloride salt.

Basic Deprotection

While less common, the Boc group on indazoles can also be removed under specific basic conditions, which can be advantageous for substrates that are sensitive to strong acids.[10]

-

Typical Protocol (Sodium Methoxide): Dissolve the N-Boc protected indazole in dry methanol. Add a catalytic amount of sodium methoxide and stir the reaction at room temperature for 1-3 hours. The reaction is then neutralized with a mild acid and the product is extracted with an organic solvent.

Application in the Synthesis of Kinase Inhibitors: A Case Study of PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication and has emerged as a promising target for cancer therapy.[6][11] Several potent PLK4 inhibitors are based on the indazole scaffold, and their synthesis often utilizes this compound as a key starting material. The synthesis of these inhibitors typically involves a Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce a substituent at the 6-position, followed by further functionalization and eventual deprotection of the Boc group.[6][12] The development of these compounds highlights the strategic importance of this compound in facilitating the rapid exploration of structure-activity relationships (SAR) around the indazole core.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its well-defined synthesis and the predictable reactivity of its functional groups make it an indispensable tool for medicinal chemists. The ability to readily introduce a wide range of substituents at the 6-position via robust palladium-catalyzed cross-coupling reactions, coupled with the strategic use of the Boc protecting group, provides a powerful platform for the synthesis of novel indazole-based therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with the aim of empowering researchers to fully exploit its potential in their drug discovery endeavors.

References

- Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ACS Publications. Accessed January 10, 2026. [Link]

- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PMC. Accessed January 10, 2026. [Link]

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Accessed January 10, 2026. [Link]

- Buchwald–Hartwig amination. Wikipedia. Accessed January 10, 2026. [Link]

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Accessed January 10, 2026. [Link]

- 6-Bromo-1H-indazole, N1-BOC protected. PubChem. Accessed January 10, 2026. [Link]

- Processes for the preparation of axitinib.

- tert-butyl 6-bromo-4-fluoro-indazole-1-carboxylate. ChemSrc. Accessed January 10, 2026. [Link]

- Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).

- Tert Butyl 6 Bromo 4 Formyl Indazole 1 Carboxylate. Cenmed Enterprises. Accessed January 10, 2026. [Link]

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing. Accessed January 10, 2026. [Link]

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. Accessed January 10, 2026. [Link]

- Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Accessed January 10, 2026. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Accessed January 10, 2026. [Link]

- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- Supporting Information. Wiley-VCH. Accessed January 10, 2026. [Link]

- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Accessed January 10, 2026. [Link]

- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 10, 2026. [Link]

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Accessed January 10, 2026. [Link]

- Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. PubMed. Accessed January 10, 2026. [Link]

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Accessed January 10, 2026. [Link]

- Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Accessed January 10, 2026. [Link]

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Accessed January 10, 2026. [Link]

- Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.

- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 8. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Molecular weight of tert-Butyl 6-bromo-1H-indazole-1-carboxylate

An In-Depth Technical Guide to tert-Butyl 6-bromo-1H-indazole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, headlined by its molecular weight, and present a detailed, field-proven protocol for its synthesis, including the mechanistic rationale behind the procedural steps. Furthermore, this document explores the compound's critical role as a versatile intermediate in the development of novel therapeutic agents, supported by authoritative references. This guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed for treating conditions ranging from inflammatory diseases to cancer.[2][3]

The utility of the core indazole structure is often expanded through functionalization. However, the acidic proton on the indazole nitrogen (N1) can interfere with certain synthetic transformations. To achieve regioselective substitution and enable a broader range of chemical modifications, protection of this nitrogen is paramount. This is where this compound (commonly referred to as 1-Boc-6-bromoindazole) emerges as a compound of significant interest. The introduction of the tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group, while the bromine atom at the 6-position offers a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Core Physicochemical Properties

Precise knowledge of a compound's properties is the foundation of all subsequent experimental work. The molecular characteristics of this compound are well-defined and summarized below.

| Property | Value | Source |

| Molecular Weight | 297.15 g/mol | [4][5] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [4][5] |

| Exact Mass | 296.01604 Da | [5] |

| CAS Number | 877264-77-2 | [4][5][6] |

| IUPAC Name | tert-butyl 6-bromoindazole-1-carboxylate | [4][5] |

| Appearance | Solid | [6] |

| Topological Polar Surface Area | 44.1 Ų | [5] |

| XLogP3-AA | 3.5 | [5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the N-acylation of 6-bromo-1H-indazole. The protocol provided below is a standard, reliable method that ensures high yield and purity.

Experimental Workflow Diagram

Caption: Workflow for the Boc-protection of 6-bromo-1H-indazole.

Step-by-Step Methodology

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 equivalent).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Acetonitrile (ACN), to a concentration of approximately 0.1-0.2 M.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.), or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Causality Explanation: The base is crucial for deprotonating the acidic N-H of the indazole ring, thereby activating it for nucleophilic attack on the Boc-anhydride. DMAP is a highly effective acylation catalyst that accelerates the reaction.

-

-

Addition of Protecting Agent: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) to the stirring solution at room temperature.

-

Expert Insight: A slight excess of Boc₂O ensures the complete consumption of the starting material. The reaction is typically exothermic; for large-scale reactions, addition at 0 °C is recommended to control the reaction rate.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Trustworthiness Principle: TLC is a self-validating checkpoint. A successful reaction is indicated by the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the N-Boc protected product.

-

-

Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The Boc group effectively masks the reactive N1 position, allowing chemists to perform selective modifications at other sites, primarily the C6 position occupied by bromine.

-

Scaffold for Kinase Inhibitors: The indazole core is a key feature in many potent kinase inhibitors used in oncology. The C6-bromo position serves as a prime site for introducing various aryl or heteroaryl groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole scaffold to optimize potency and selectivity against specific cancer-related kinases.[3]

-

Synthesis of Complex Heterocycles: It is a foundational starting material for constructing more complex, fused heterocyclic systems. The bromo-substituent can be converted to other functional groups (e.g., via lithiation or other metal-halogen exchange reactions) that can then participate in intramolecular cyclization reactions.

-

Fragment-Based Drug Design (FBDD): As a well-defined molecular fragment, it is used to build larger, more complex molecules. After coupling reactions at the C6-position, the Boc group can be easily removed under acidic conditions, revealing the N-H group which can then be used for further derivatization, such as N-alkylation or N-arylation, to improve pharmacokinetic properties.[7]

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound, with a molecular weight of 297.15 g/mol , is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry.[4][5] Its carefully designed structure, featuring a strategically placed bromine atom and a stable yet readily cleavable protecting group, provides chemists with a reliable and versatile platform for the synthesis of novel indazole-based compounds. A thorough understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for leveraging its full potential in the quest for new and effective therapeutics.

References

- PubChem. 6-Bromo-1H-indazole, N1-BOC protected.

- PubChem. tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

- International Union of Crystallography.

- Royal Society of Chemistry.

- National Institutes of Health.

- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

- Taylor & Francis Online. Indazole – Knowledge and References. [Link]

- National Institutes of Health. Methyl 1-(4-fluorobenzyl)

- ChemUniverse. Request A Quote. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of tert-Butyl 6-bromo-1H-indazole-1-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 6-bromo-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential spectroscopic data for this compound, a key protected intermediate in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, this document moves beyond a simple data repository to offer field-proven insights into the causality behind experimental choices and data interpretation. We will delve into the core analytical techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—providing not only the data but also the underlying principles and detailed protocols necessary for its robust acquisition and validation. This guide is structured to serve as a practical reference for researchers requiring a deep understanding of this versatile building block.

This compound (CAS 877264-77-2) is a pivotal heterocyclic compound.[1] Its structure features an indazole core, a biologically significant scaffold found in numerous pharmacologically active agents.[2][3][4] The strategic placement of a bromine atom at the C6 position provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions.

The critical feature of this molecule is the tert-butyloxycarbonyl (Boc) group attached to the N1 position of the indazole ring.[1] This protecting group is instrumental in synthetic strategies for several reasons:

-

Regioselectivity: It prevents unwanted side reactions at the N1 nitrogen, directing subsequent reactions to other parts of the molecule, such as the C3 position or the C6-bromo site.[5][6]

-

Stability and Lability: The Boc group is stable under a wide range of reaction conditions, yet it can be removed reliably under acidic conditions (e.g., TFA, HCl) or specific basic conditions, ensuring orthogonal deprotection strategies in multi-step syntheses.[5][7]

Given its role as a foundational building block, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint for this compound, ensuring purity, identity, and stability before its incorporation into complex target molecules.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 6-bromoindazole-1-carboxylate | [1] |

| CAS Number | 877264-77-2 | [1] |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1][8] |

| Molecular Weight | 297.15 g/mol |[1][8] |

Core Spectroscopic Characterization Workflow

A robust characterization of any synthetic intermediate follows a multi-technique approach to build a self-validating data package. The logical flow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

Caption: General workflow for the spectroscopic validation of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Rationale and Experimental Design

¹H NMR spectroscopy is the primary tool for elucidating the precise electronic environment and connectivity of protons in a molecule. For this compound, it is used to:

-

Confirm the presence and integrity of the tert-butyl group.

-

Verify the substitution pattern on the aromatic ring of the indazole core.

-

Establish the successful N1-protection by observing the characteristic shifts of the indazole protons.

Experimental Choice: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing.

Step-by-Step Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Spectrometer Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Data Acquisition: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using a standard pulse program (e.g., 30° pulse, 8-16 scans, 2-second relaxation delay).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios.

Data Summary and Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The signals are well-resolved and their chemical shifts, multiplicities, and integrations are highly diagnostic.

Caption: Labeled structure for NMR peak assignment.

Table 1: Expected ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~ 8.25 | s | 1H | H7 | This proton is adjacent to the ring-junction nitrogen and is typically the most downfield signal in the aromatic region for N1-substituted indazoles.[2] Its singlet nature arises from a lack of adjacent protons. |

| ~ 8.10 | d, J ≈ 0.9 Hz | 1H | H5 | This proton experiences a small meta-coupling to H7. It is deshielded by the electron-withdrawing effect of the adjacent bromine atom. |

| ~ 7.60 | d, J ≈ 8.7 Hz | 1H | H4 | This proton shows a clear doublet due to ortho-coupling with H5. |

| ~ 7.45 | dd, J ≈ 8.7, 0.9 Hz | 1H | H3 | This proton is ortho to H4 and meta to H5, resulting in a doublet of doublets. |

| 1.70 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet. Its upfield position is characteristic of aliphatic protons on a Boc protecting group.[9] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Rationale and Experimental Design

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for:

-

Confirmation of the total number of carbon atoms.

-

Identification of quaternary carbons (e.g., C6-Br, C7a, C3a, and the quaternary carbon of the Boc group).

-

Verification of the carbonyl and aliphatic carbons of the Boc group.

Experimental Choice: The same sample prepared for ¹H NMR can be used. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, one for each unique carbon.

Step-by-Step Protocol

-

Sample: Use the same sample prepared for ¹H NMR analysis.

-

Spectrometer Setup: Tune the spectrometer to the ¹³C frequency (e.g., 125 MHz for a 500 MHz spectrometer).

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 512-1024) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent peak at 77.16 ppm is typically used for chemical shift calibration.

Data Summary and Interpretation

Table 2: Expected ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |

| ~ 149.5 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield. |

| ~ 142.0 | C7a | Quaternary carbon at the ring junction. |

| ~ 135.0 | C3 | Aromatic CH carbon. |

| ~ 128.5 | C5 | Aromatic CH carbon. |

| ~ 125.0 | C3a | Quaternary carbon at the ring junction. |

| ~ 122.0 | C4 | Aromatic CH carbon. |

| ~ 118.0 | C6 | Quaternary carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |

| ~ 115.5 | C7 | Aromatic CH carbon. |

| ~ 85.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~ 28.5 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a single, intense signal.[9] |

Infrared (IR) Spectroscopy Analysis

Rationale and Experimental Design

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, it is crucial for confirming:

-

The C=O stretch of the Boc protecting group.

-

The C-H stretches of the aromatic and aliphatic portions.

-

The characteristic vibrations of the indazole ring and the C-Br bond.

Experimental Choice: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra of solid samples.

Step-by-Step Protocol

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Data Summary and Interpretation

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~ 3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic indazole ring system. |

| ~ 2980-2940 | C-H Stretch | Aliphatic C-H | Strong absorptions characteristic of the methyl groups on the tert-butyl moiety.[10] |

| ~ 1735-1715 | C=O Stretch | Boc Carbonyl | A very strong, sharp absorption that is highly diagnostic for the carbamate carbonyl. This confirms the presence of the Boc protecting group.[11] |

| ~ 1610, 1480 | C=C Stretch | Aromatic Ring | Vibrations associated with the benzene portion of the indazole core. |

| ~ 1050 | C=N Stretch | Indazole Ring | Characteristic stretching frequency for the C=N bond within the indazole heterocycle.[12] |

| ~ 680 | C-Br Stretch | Aryl Bromide | Absorption in the fingerprint region indicating the presence of the carbon-bromine bond.[12] |

Mass Spectrometry (MS) Analysis

Rationale and Experimental Design

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the most accurate determination of a molecule's mass and elemental formula.

-

Molecular Weight Confirmation: It verifies the expected molecular weight of 297.15 g/mol .

-

Isotopic Pattern: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic M and M+2 isotopic pattern for the molecular ion peak. This is a definitive confirmation of a monobrominated compound.

Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight.

Step-by-Step Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Identify the molecular ion cluster and compare its m/z and isotopic pattern to the theoretical values.

Data Summary and Interpretation

Table 4: Expected High-Resolution Mass Spectrometry Data (ESI+)

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [C₁₂H₁₃⁷⁹BrN₂O₂+H]⁺ | 297.0233 | ~ 297.0235 | The molecular ion peak corresponding to the ⁷⁹Br isotope. |

| [C₁₂H₁₃⁸¹BrN₂O₂+H]⁺ | 299.0213 | ~ 299.0215 | The M+2 peak corresponding to the ⁸¹Br isotope. The ~1:1 intensity ratio with the 297 peak is definitive for bromine. |

| [C₁₂H₁₃⁷⁹BrN₂O₂+Na]⁺ | 319.0053 | ~ 319.0055 | The sodium adduct, also showing the corresponding M+2 peak at ~321.0035. |

Conclusion: A Consolidated Spectroscopic Profile

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, the IR spectrum confirms the key functional groups, particularly the essential Boc-carbonyl, and mass spectrometry validates the elemental composition and confirms the presence of bromine through its distinct isotopic signature. This comprehensive dataset serves as a reliable benchmark for researchers, ensuring the quality and identity of this critical synthetic intermediate in the pursuit of novel chemical entities.

References

- Wiley-VCH. (2007). Supporting Information for a chemical synthesis publication.

- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information for a publication on tert-butyl carbamates.

- Al-Soud, Y. A., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889.

- Alfa Chemistry. Product Information for this compound.

- Chemsrc.com. Product Information for tert-butyl 6-bromo-4-fluoro-indazole-1-carboxylate.

- PubChem. Compound Summary for tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate.

- Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296.

- PubChem. Compound Summary for 6-Bromo-1H-indazole, N1-BOC protected.

- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....

- BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

- Reich, H. J. NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data.

- CymitQuimica. Product Information for tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate.

- Parchem. Product Information for this compound (Cas 877264-77-2).

- University of Groningen Research Portal. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.

- Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online.

- BLD Pharm. Product Information for 6-Bromo-3-butyl-1H-indazole.

- Brown, W. P. Infrared Spectroscopy Data. Doc Brown's Advanced Organic Chemistry.

- ResearchGate. Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase.

- Lindsley, C. W., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(26), 3256-3259.

- Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395.

Sources

- 1. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 6-bromo-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as tert-Butyl 6-bromo-1H-indazole-1-carboxylate, ¹H NMR spectroscopy allows for the precise determination of its proton framework. This is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and ensuring the correct regiochemistry of substitution on the indazole core. The indazole moiety, a key pharmacophore in numerous biologically active compounds, often presents a complex NMR spectrum, the accurate interpretation of which is vital for advancing drug discovery programs.[1]

Predictive ¹H NMR Analysis of this compound*

The structure of this compound contains two key regions for ¹H NMR analysis: the aliphatic tert-butyl group and the aromatic indazole ring system.

Caption: Molecular structure of this compound with proton labeling.

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp resonance.

-

Signal: A singlet (s).

-

Integration: 9H.

-

Predicted Chemical Shift (δ): 1.6 - 1.7 ppm.[3] The electron-withdrawing nature of the adjacent carboxyl group deshields these protons, shifting them downfield from a typical alkane signal.[4]

The aromatic region of the spectrum is more complex, with four distinct proton signals corresponding to H-3, H-4, H-5, and H-7. Their chemical shifts and multiplicities are influenced by the electronic effects of the bromine substituent at the C-6 position and the tert-butoxycarbonyl group at the N-1 position.

-

H-3: This proton is on the pyrazole ring of the indazole system. It is expected to be a singlet or a very finely split doublet. Its chemical shift will be significantly downfield due to the anisotropic effect of the pyrazole ring and the electron-withdrawing N-Boc group.

-

Predicted Chemical Shift (δ): ~8.1 ppm.

-

Multiplicity: Singlet (s).

-

-

H-7: This proton is ortho to the N-1 nitrogen and is deshielded by the lone pair of electrons on the N-2 nitrogen.[1] It will appear as a doublet due to coupling with H-5 (a four-bond, or meta, coupling).

-

Predicted Chemical Shift (δ): ~7.7 ppm.

-

Multiplicity: Doublet (d).

-

Coupling Constant (J): ~1.0-2.0 Hz (⁴J).[5]

-

-

H-5: This proton is ortho to the bromine atom at C-6 and meta to the proton at H-7. It will be split into a doublet of doublets by these two neighboring protons.

-

Predicted Chemical Shift (δ): ~7.3 ppm.

-

Multiplicity: Doublet of doublets (dd).

-

Coupling Constants (J): ~8.5 Hz (³J, ortho coupling with H-4) and ~1.5 Hz (⁴J, meta coupling with H-7).[6]

-

-

H-4: This proton is ortho to H-5 and will appear as a doublet. It is generally the most upfield of the aromatic protons.

-

Predicted Chemical Shift (δ): ~7.2 ppm.

-

Multiplicity: Doublet (d).

-

Coupling Constant (J): ~8.5 Hz (³J, ortho coupling with H-5).[6]

-

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| tert-butyl | 1.65 | s | - | 9H |

| H-4 | 7.25 | d | J = 8.5 | 1H |

| H-5 | 7.30 | dd | J = 8.5, 1.5 | 1H |

| H-7 | 7.70 | d | J = 1.5 | 1H |

| H-3 | 8.10 | s | - | 1H |

Note: These are predicted values and may vary slightly depending on the solvent and concentration used.[2]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:

-

Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument should lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).[7]

-

Integration and Analysis: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic set of signals that can be unambiguously assigned to its constituent protons. The presence of a prominent nine-proton singlet for the tert-butyl group and a well-resolved pattern of four aromatic protons provides a unique fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the ¹H NMR data, ensuring the structural integrity of their synthesized material. This level of analytical rigor is fundamental to the successful advancement of research and development in the chemical and pharmaceutical sciences.

References

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(50), 43605-43609.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6549–6560.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

- Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Journal of Physics: Conference Series, 1879, 032101.

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

- ACD/Labs. (2008). t-Butyl group towers over other 1H resonances.

- Chemguides. (2020, June 24). 1H NMR: Structural Elucidation III [Video]. YouTube.

- iChemical. (n.d.). 6-Bromo-1H-indazole, CAS No. 79762-54-2.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Wiley-VCH. (2007). Supporting Information.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- University of Illinois Urbana-Champaign. (n.d.). Coupling constants for 1H and 13C NMR.

- Wasylishen, R. E., & Schaefer, T. (1972). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 50(16), 2710-2715.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

Sources

13C NMR analysis of tert-Butyl 6-bromo-1H-indazole-1-carboxylate